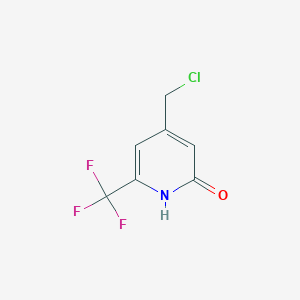
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
概要
説明
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with chloromethyl, hydroxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine. This process requires high temperatures and strong bases to facilitate the substitution of the hydroxy group with a chloromethyl group .
Industrial Production Methods: Industrial production of this compound often employs a vapor-phase reaction, which allows for the efficient introduction of chlorine atoms to the pyridine ring. This method is advantageous due to its simplicity and high yield .
化学反応の分析
Types of Reactions: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-chloromethyl-2-oxo-6-(trifluoromethyl)pyridine.
Reduction: Formation of 4-methyl-2-hydroxy-6-(trifluoromethyl)pyridine.
Substitution: Formation of 4-aminomethyl-2-hydroxy-6-(trifluoromethyl)pyridine or 4-thiomethyl-2-hydroxy-6-(trifluoromethyl)pyridine.
科学的研究の応用
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 4-Chloromethyl-2-oxo-6-(trifluoromethyl)pyridine
Comparison: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and hydroxy groups on the pyridine ring, which allows for a wider range of chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
生物活性
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its unique structural features, including a chloromethyl group at the 4-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 6-position. These functional groups contribute to its significant biological activity, making it a compound of interest in medicinal chemistry and biochemistry.
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and increasing its potential for biological activity. The hydroxyl group can participate in hydrogen bonding, which influences both solubility and reactivity. This compound interacts with various enzymes and proteins, modulating cellular processes such as signaling pathways and gene expression.
Key Mechanisms:
- Enzyme Interaction: The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This property is crucial for understanding its mechanism of action in biological systems.
- Gene Expression Modulation: It has been shown to influence gene expression by interacting with transcription factors.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to its structural features and the interactions it facilitates within biological systems.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can act against a range of pathogens by disrupting their cellular functions .
Anti-inflammatory Effects
The compound's ability to inhibit specific enzymes involved in inflammatory pathways further underscores its potential therapeutic applications. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .
Case Studies and Research Findings
特性
IUPAC Name |
4-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQLDZDMCQDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















